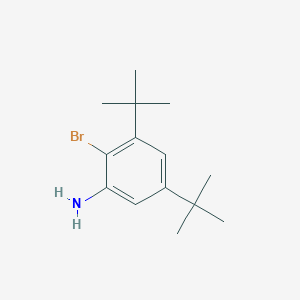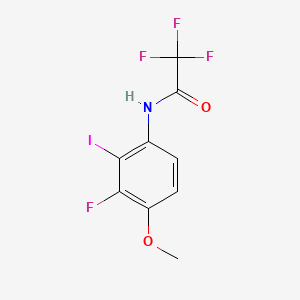
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C9H6F4INO2 It is characterized by the presence of trifluoromethyl, fluoro, iodo, and methoxy groups attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide typically involves the reaction of 3-fluoro-2-iodo-4-methoxyaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the acylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the iodo group.
Oxidation: Formation of aldehydes or acids from the methoxy group.
Reduction: Formation of amines from nitro groups.
Applications De Recherche Scientifique
2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-N-(3-iodo-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(3-fluoro-4-methoxyphenyl)acetamide
- 2,2,2-Trifluoro-N-(3-fluoro-2-iodophenyl)acetamide
Uniqueness: 2,2,2-Trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide is unique due to the specific combination of trifluoromethyl, fluoro, iodo, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced reactivity and specific interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H6F4INO2 |
|---|---|
Poids moléculaire |
363.05 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(3-fluoro-2-iodo-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H6F4INO2/c1-17-5-3-2-4(7(14)6(5)10)15-8(16)9(11,12)13/h2-3H,1H3,(H,15,16) |
Clé InChI |
VQVKCZRFQFTTEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
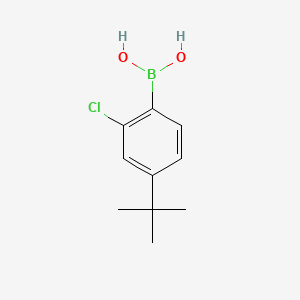
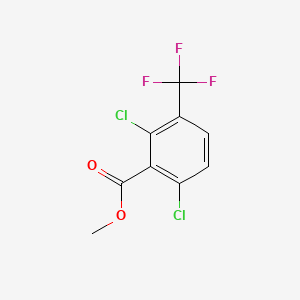
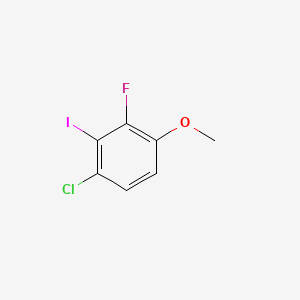

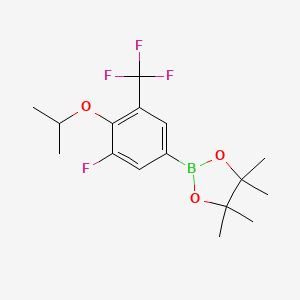
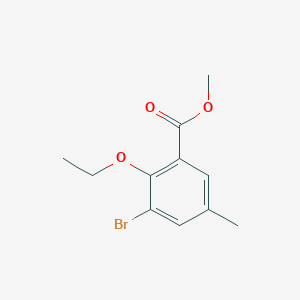
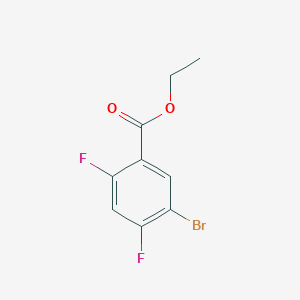

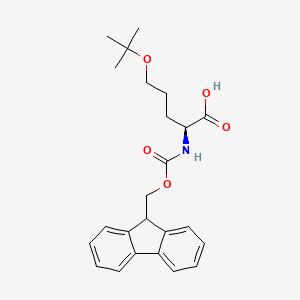
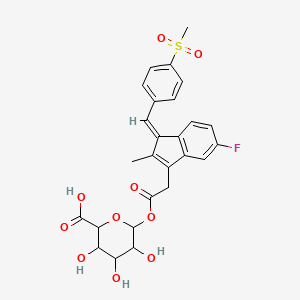
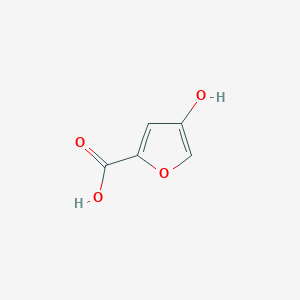
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
